molecular formula C19H17N3O2 B2530492 N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide CAS No. 891144-44-8

N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide

Cat. No. B2530492
CAS RN: 891144-44-8
M. Wt: 319.364
InChI Key: JPBWQAPMBZQWIP-PKNBQFBNSA-N
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Description

The compound N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide is a chemical entity that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxadiazole ring—a five-membered ring with two nitrogen atoms, one oxygen atom, and two carbon atoms. This particular compound also features a cinnamamide moiety, which is a derivative of cinnamic acid where the carboxyl group is replaced by an amide group.

Synthesis Analysis

While the provided papers do not directly describe the synthesis of this compound, they do offer insights into related synthetic pathways that could be adapted for its synthesis. For instance, the synthesis of imidazole-amine ligands described in paper involves reductive amination reactions, which could potentially be applied to the synthesis of oxadiazole derivatives by modifying the starting materials and reaction conditions. Similarly, the synthesis of alkyl 5-styryl-1,2,4-oxadiazole-3-carboxylates mentioned in paper involves the transformation of cinnamoylamino compounds, which suggests that similar strategies could be employed to synthesize the oxadiazole ring in the target compound.

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is characterized by the presence of the oxadiazole ring. In the context of the provided papers, the X-ray structures of crystalline tautomers of a related compound, 4-cinnamoyl-1,3-dimethylpyrazol-5-one, are discussed in paper . This analysis reveals the importance of hydrogen bonding in the solid-state structure of such compounds. Although the target compound is not directly analyzed, the principles of tautomerism and hydrogen bonding could be relevant to its molecular structure as well.

Chemical Reactions Analysis

The chemical reactivity of oxadiazole derivatives can be quite diverse. Paper describes the nitrosation of cinnamoylamino compounds to form oxadiazole carboxylates, indicating that the oxadiazole ring can participate in further chemical transformations. This suggests that this compound could also undergo various chemical reactions, potentially leading to the formation of novel compounds with different functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives are influenced by their molecular structure. While the papers provided do not directly report on the properties of this compound, they do offer insights into related compounds. For example, the crystalline forms of 4-cinnamoyl-1,3-dimethylpyrazol-5-one discussed in paper suggest that the physical state and stability of such compounds can be affected by their tautomeric forms and the presence of water in their crystalline structure. These factors are likely to be relevant to the physical properties of the target compound as well.

Scientific Research Applications

Chemosensitivity Testing

Chemosensitivity testing, using assays such as the MTT assay, has been highlighted for its clinical usefulness in predicting patient responses to chemotherapy, particularly in the treatment of gastric and colorectal cancers. These tests allow for the selection of appropriate chemotherapeutic drugs based on the sensitivity of cancer cells, potentially improving patient outcomes by avoiding ineffective treatments (Nakamura et al., 2006); (Kabeshima et al., 2002).

Pharmacokinetics and Metabolism

Studies on pharmacokinetics and metabolism, such as those conducted on experimental anticonvulsants related to lidocaine, provide insights into how compounds are absorbed, metabolized, and excreted in both animals and humans. This information is crucial for understanding the safety and efficacy of new drugs (Martin et al., 1997).

Receptor Occupancy Research

Research on receptor occupancy, for example with corticotropin-releasing factor 1 (CRF1) antagonists, explores the relationship between drug exposure, receptor occupancy in the brain, and therapeutic efficacy. This area of study is key to drug development, especially for psychiatric and neurological disorders (Li et al., 2003).

properties

IUPAC Name

(E)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c1-13-8-10-16(14(2)12-13)18-21-22-19(24-18)20-17(23)11-9-15-6-4-3-5-7-15/h3-12H,1-2H3,(H,20,22,23)/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPBWQAPMBZQWIP-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C=CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)/C=C/C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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